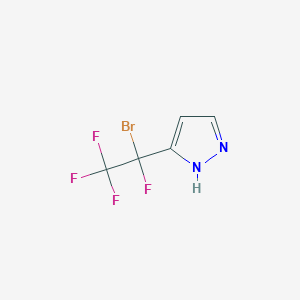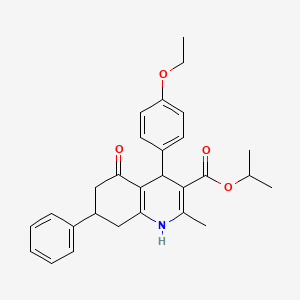![molecular formula C21H25FN2O4S B12504444 N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504444.png)
N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N~2~-[(4-fluorophényl)sulfonyl]-N~2~-(4-méthoxyphényl)glycinamide est un composé organique complexe de formule moléculaire C21H25FN2O4S. Ce composé est caractérisé par la présence d'un groupe cyclohexyle, d'un groupe fluorophényle, d'un groupe méthoxyphényle et d'un groupe sulfonyle lié à un squelette de glycinamide . Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-cyclohexyl-N~2~-[(4-fluorophényl)sulfonyl]-N~2~-(4-méthoxyphényl)glycinamide implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Une méthode courante utilise le couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels, ce qui la rend adaptée à la synthèse de molécules organiques complexes.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de techniques avancées telles que les réacteurs à flux continu et les plateformes de synthèse automatisée peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-cyclohexyl-N~2~-[(4-fluorophényl)sulfonyl]-N~2~-(4-méthoxyphényl)glycinamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour convertir certains groupes fonctionnels.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau des cycles aromatiques, en particulier aux positions ortho ou para par rapport aux substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) sont couramment employés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans les cycles aromatiques.
Applications de recherche scientifique
N-cyclohexyl-N~2~-[(4-fluorophényl)sulfonyl]-N~2~-(4-méthoxyphényl)glycinamide a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-cyclohexyl-N~2~-[(4-fluorophényl)sulfonyl]-N~2~-(4-méthoxyphényl)glycinamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-cyclohexyl-N~2~-[(4-fluorophényl)sulfonyl]-N~2~-(4-méthylphényl)glycinamide
- N-cyclohexyl-N~2~-[(4-fluorophényl)sulfonyl]-N~2~-(4-pyridinylméthyl)glycinamide
Unicité
N-cyclohexyl-N~2~-[(4-fluorophényl)sulfonyl]-N~2~-(4-méthoxyphényl)glycinamide est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle peut conférer des propriétés spécifiques qui le différencient des composés similaires, le rendant précieux pour certaines applications.
Propriétés
Formule moléculaire |
C21H25FN2O4S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C21H25FN2O4S/c1-28-19-11-9-18(10-12-19)24(15-21(25)23-17-5-3-2-4-6-17)29(26,27)20-13-7-16(22)8-14-20/h7-14,17H,2-6,15H2,1H3,(H,23,25) |
Clé InChI |
ASUWGFIUNNZEHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[1-(2,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12504361.png)
![4-Chloronaphtho[2,3-b]benzofuran](/img/structure/B12504372.png)


![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504390.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12504397.png)
![2-(6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B12504399.png)
![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12504402.png)


![7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B12504423.png)

![1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)
